N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c1-3-27-19-23-22-17(24(19)15-9-7-14(20)8-10-15)12-21-18(25)13-5-4-6-16(11-13)26-2/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXKSJSYVSJDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound exhibits a range of biological activities that make it valuable for various applications:
Antimicrobial Activity
N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide has shown promising antibacterial properties. It has been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
These results suggest that the compound could be developed into a novel antimicrobial agent.
Antifungal Activity
Research indicates that this compound possesses antifungal properties as well, which could be beneficial in treating fungal infections that are resistant to conventional therapies.
Anticancer Properties
Studies have indicated that derivatives of triazole compounds can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms involve interference with cellular signaling pathways related to cancer proliferation.
Neuroprotective Effects
Preliminary studies suggest that this compound may inhibit acetylcholinesterase activity, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2022) demonstrated that modifications to the triazole structure significantly enhanced antimicrobial potency against resistant bacterial strains.
- Neuroprotection in Alzheimer's Disease Models : In a preclinical model involving transgenic mice expressing Alzheimer-like symptoms, administration of this compound resulted in improved cognitive performance and reduced neuroinflammation compared to control groups (Johnson et al., 2023).
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it may interfere with cell division processes, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives like 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . Compared to these, N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is unique due to its specific substituents, which may confer different biological activities and chemical properties.
Biological Activity
N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole with 3-methoxybenzoyl chloride. The synthesis typically involves:
- S-alkylation : The triazole derivative is alkylated using an appropriate alkyl halide.
- Purification : The crude product is purified using recrystallization techniques.
- Characterization : Characterization is performed using various spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry.
Table 1 summarizes the key characteristics of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrN4OS |
| Molecular Weight | 404.34 g/mol |
| Melting Point | 150–152 °C |
| Solubility | Soluble in DMSO |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with cell wall synthesis and disruption of metabolic pathways related to cell division .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. For instance, it has been found to inhibit ADP-ribosyltransferase activity, leading to disrupted cellular processes and eventual cell death in cancer cells .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Bacterial Inhibition : A study conducted on Bacillus subtilis showed that the compound inhibited cell division at concentrations as low as 10 mM, leading to filamentation and lysis of cells. This was attributed to its interaction with the FtsZ protein involved in bacterial cytokinesis .
- Antitumor Efficacy : In a study assessing various triazole derivatives for anticancer properties, this compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with the condensation of 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with ethyl iodide to introduce the ethylsulfanyl group. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
- Step 2 : Functionalize the triazole core via nucleophilic substitution. For the benzamide moiety, couple 3-methoxybenzoyl chloride with the intermediate using HATU or EDC/HOBt in dichloromethane under nitrogen .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) and temperature (room temperature to 40°C) to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions. Key signals include the ethylsulfanyl group (δ 1.3–1.5 ppm for CH₃, δ 2.9–3.1 ppm for SCH₂) and the methoxybenzamide aromatic protons (δ 6.8–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time comparisons with intermediates are critical .
- X-ray Crystallography : For absolute confirmation, grow single crystals in ethanol/water mixtures and analyze (e.g., CCDC deposition) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Screens : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays (e.g., Z’-LYTE™). IC₅₀ values can be calculated from dose-response curves .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to reference antibiotics .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., 4-fluorophenyl, 4-chlorophenyl) using parallel synthesis. Compare logP (via shake-flask method) and potency in enzyme assays .
- Electron-Withdrawing Effects : Bromine’s inductive effect may enhance binding to hydrophobic pockets (e.g., in kinases). Use molecular docking (AutoDock Vina) to model interactions with ATP-binding sites .
Q. What computational strategies can predict the compound’s mechanism of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with bioactive analogs .
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns runs in GROMACS) to assess stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., Western blot for kinase inhibition).
- Meta-Analysis : Compare datasets using tools like Prism or R. Adjust for variables (e.g., cell line heterogeneity, serum concentration) .
Q. What strategies mitigate off-target effects or toxicity in preclinical studies?
- Methodological Answer :
- CYP450 Inhibition Assays : Screen for metabolic interference using human liver microsomes. Prioritize compounds with IC₅₀ > 10 µM .
- hERG Channel Binding : Use patch-clamp electrophysiology to assess cardiac toxicity risk. Modify the benzamide group if hERG inhibition is observed .
Q. How can researchers design stable formulations for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
